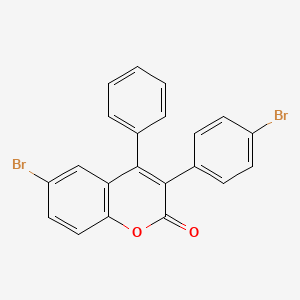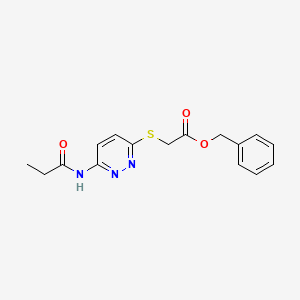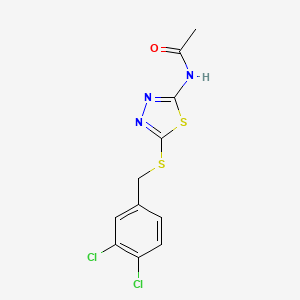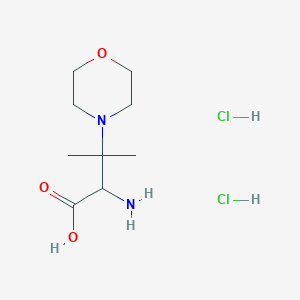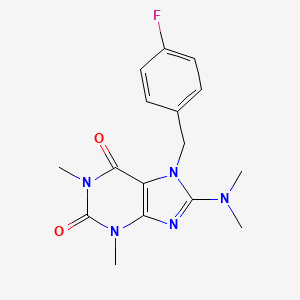
8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as DBF, is a synthetic compound that belongs to the family of xanthine derivatives. DBF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione' involves the reaction of 4-fluorobenzylamine with 8-chloro-7-methyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione followed by the reaction of the resulting intermediate with dimethylamine.
Starting Materials
4-fluorobenzylamine, 8-chloro-7-methyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, dimethylamine
Reaction
Step 1: 4-fluorobenzylamine is reacted with 8-chloro-7-methyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in the presence of a suitable solvent and base to form the intermediate 8-(4-fluorobenzyl)-7-methyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione., Step 2: The intermediate from step 1 is then reacted with dimethylamine in the presence of a suitable solvent and base to form the final product, 8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
科学研究应用
DBF has been extensively studied for its potential applications in various fields of research. One of the significant areas of interest is its potential as a neuroprotective agent. Studies have shown that DBF can protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
DBF has also been investigated for its anticancer properties. In vitro studies have shown that DBF can induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, DBF has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
作用机制
The mechanism of action of DBF is not fully understood. However, studies have suggested that DBF exerts its neuroprotective effects by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes. DBF has also been shown to modulate the activity of neurotransmitter receptors, including adenosine and dopamine receptors.
生化和生理效应
DBF has been shown to have a variety of biochemical and physiological effects. In animal models, DBF has been shown to improve memory and learning, reduce oxidative stress, and inhibit inflammation. DBF has also been shown to have analgesic effects, reducing pain in animal models of chronic pain.
实验室实验的优点和局限性
One of the significant advantages of DBF is its relatively low toxicity, making it a suitable candidate for in vitro and in vivo experiments. Additionally, DBF is easily synthesized, making it readily available for research purposes. However, one of the limitations of DBF is its poor solubility in water, which may limit its effectiveness in certain experiments.
未来方向
There are several potential future directions for research on DBF. One area of interest is the development of DBF derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of DBF and its potential applications in the treatment of various diseases. Finally, the use of DBF as a tool for studying the role of adenosine and dopamine receptors in various physiological processes warrants further investigation.
属性
IUPAC Name |
8-(dimethylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c1-19(2)15-18-13-12(14(23)21(4)16(24)20(13)3)22(15)9-10-5-7-11(17)8-6-10/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFJULHKNGGGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

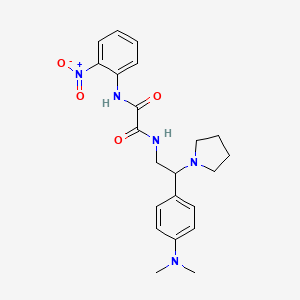
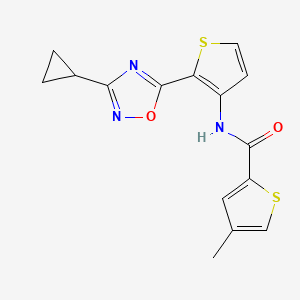
![5-Benzyl-2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2783876.png)
![N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2783877.png)
![Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride](/img/structure/B2783879.png)
![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783880.png)
![3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783881.png)
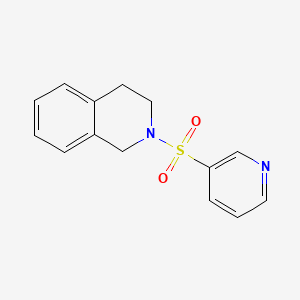
![Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2783884.png)
![Methyl 4-(6,7-dimethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2783885.png)
